molecular formula C3H10N2O4S2 B13984295 1,3-Propanedisulfonamide

1,3-Propanedisulfonamide

Katalognummer: B13984295
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: UIZFQNHNERNILZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanedisulfonamide is an organic compound with the molecular formula C3H10N2O4S2 It is a sulfonamide derivative containing two sulfonamide groups attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Propanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with chlorosulfonic acid, followed by neutralization with a base. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Propanedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1,3-Propanedisulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Propanedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide)
  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Uniqueness

1,3-Propanedisulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C3H10N2O4S2

Molekulargewicht

202.3 g/mol

IUPAC-Name

propane-1,3-disulfonamide

InChI

InChI=1S/C3H10N2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9)

InChI-Schlüssel

UIZFQNHNERNILZ-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)(=O)N)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.